molecular formula C10H12O3 B586990 (R)-2-Hydroxy-4-phenylbutyric Acid-d5 CAS No. 1286987-57-2

(R)-2-Hydroxy-4-phenylbutyric Acid-d5

Cat. No. B586990
CAS RN: 1286987-57-2
M. Wt: 185.234
InChI Key: JNJCEALGCZSIGB-JEWAYBISSA-N
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Description

(R)-2-Hydroxy-4-phenylbutyric Acid-d5, also known as (R)-HPB-d5, is a deuterated form of (R)-2-Hydroxy-4-phenylbutyric Acid. It is a chiral compound that is commonly used in scientific research to study the biochemical and physiological effects of its non-deuterated form. (R)-HPB-d5 is synthesized using a variety of methods and has numerous applications in the field of research.

Mechanism of Action

The mechanism of action of (R)-HPB-d5 is not well understood. However, it is believed to act as a competitive inhibitor of the enzyme 4-phenylbutyrate dehydrogenase, which is involved in the metabolism of phenylalanine and tyrosine. By inhibiting this enzyme, (R)-HPB-d5 may alter the metabolism of these amino acids and affect various physiological processes.
Biochemical and Physiological Effects
(R)-HPB-d5 has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of genes involved in glucose metabolism and reduce the expression of genes involved in lipid metabolism. It has also been shown to reduce inflammation and oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

(R)-HPB-d5 has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. It is also a deuterated form of a commonly studied compound, which allows for easy comparison with non-deuterated forms. However, (R)-HPB-d5 is relatively expensive and may not be readily available in some research settings.

Future Directions

There are several future directions for research involving (R)-HPB-d5. One area of research is the study of its effects on various diseases, such as diabetes, cancer, and neurological disorders. Another area of research is the development of new methods for synthesizing and purifying (R)-HPB-d5. Additionally, further research is needed to fully understand the mechanism of action of (R)-HPB-d5 and its effects on various physiological processes.

Synthesis Methods

(R)-HPB-d5 can be synthesized using a variety of methods, including the deuterium exchange reaction and the catalytic hydrogenation reaction. The deuterium exchange reaction involves the exchange of hydrogen atoms with deuterium atoms using deuterated solvents. The catalytic hydrogenation reaction involves the reduction of a precursor compound using a deuterated catalyst.

Scientific Research Applications

(R)-HPB-d5 is commonly used in scientific research to study the biochemical and physiological effects of its non-deuterated form. It is used as a tracer in metabolic studies to determine the fate of (R)-2-Hydroxy-4-phenylbutyric Acid in the body. It is also used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of (R)-2-Hydroxy-4-phenylbutyric Acid.

properties

IUPAC Name

(2R)-2-hydroxy-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCEALGCZSIGB-JEWAYBISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857815
Record name (2R)-2-Hydroxy-4-(~2~H_5_)phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Hydroxy-4-phenylbutyric Acid-d5

CAS RN

1286987-57-2
Record name (2R)-2-Hydroxy-4-(~2~H_5_)phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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